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Introduction

Fv-100 is an orally administered prodrug of the bicyclic nucleoside analogue CF-1743, a highly
potent and selective inhibitor of the varicella-zoster virus (VZV).[1][2] Developed for the
treatment of herpes zoster (shingles) and the prevention of postherpetic neuralgia (PHN), Fv-
100 offers the potential for a once-daily dosing regimen.[2][3][4] This technical guide provides a
comprehensive overview of the pharmacokinetics and bioavailability of oral Fv-100, drawing
from key clinical and preclinical studies.

Core Pharmacokinetic Properties

Following oral administration, Fv-100 is rapidly and extensively converted to its active moiety,
CF-1743.[1][3] Plasma concentrations of CF-1743 are measurable within 10 to 30 minutes of
Fv-100 administration.[1] The concentration of CF-1743 remains above the level required to
reduce viral activity by 50% for the entire 24-hour dosing period, supporting the potential for
once-daily administration.[1][3]

Bioavailability and Food Effect

The absolute oral bioavailability of Fv-100 has not been explicitly reported in the available
literature. However, studies have investigated the impact of food on its absorption. A high-fat
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meal was found to reduce the exposure to CF-1743, while a low-fat meal did not have a
significant effect.[1][3]

Clinical Pharmacokinetics: Human Studies

The primary data on the pharmacokinetics of Fv-100 in humans come from a series of
randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult
volunteers.[1] These studies assessed the safety and pharmacokinetic profile of single and
multiple ascending doses of Fv-100 in both young and elderly subjects.[1][3]

Single Ascending Dose (SAD) Study in Young Adults
(18-55 years)

Table 1: Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of Fv-100 in Young
Adults[1]

AUCO0-
Dose of Fv-100 Cmax (hg/mL) Tmax (h) t1/2 (h)
(ng-h/mL)
100 mg 433 +103 1.5 (1.0-2.0) 3,360 + 681 7.7+x13
200 mg 834 + 165 1.8 (1.0-3.0) 6,890 + 1,350 81+1.1
400 mg 1,560 + 321 2.0 (1.0-3.0) 13,800 + 2,810 85+£1.2
800 mg 2,890 = 654 2.0 (1.5-4.0) 26,500 + 5,870 8.7x1.0

Data are presented as mean + standard deviation for Cmax, AUCO0-c, and t1/2. Tmax is
presented as median (range).

Multiple Ascending Dose (MAD) Study in Young Adults
(18-55 years)

Table 2: Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of Fv-100 for 7
Days in Young Adults[1]
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Cmax,ss AUCO0-24,ss

Dose of Fv-100 Tmax,ss (h) t1/2 (h)
(ng/mL) (ng-h/mL)

100 mg QD 489 + 112 2.0 (1.0-3.0) 4,230 + 987 8.3+1.4

200 mg QD 945 + 201 2.0 (1.0-4.0) 8,760 £ 1,890 86+1.2

400 mg QD 1,780 = 398 2.0 (1.5-4.0) 16,500 * 3,760 89+1.1

400 mg BID 1,990 * 453 2.0 (1.0-3.0) 18,700 = 4,120 8.8x+13

800 mg QD 3,120 + 701 2.0 (1.5-4.0) 30,100 + 6,980 9.1+1.0

Data are presented as mean + standard deviation for Cmax,ss, AUC0-24,ss, and t1/2. Tmax,ss
is presented as median (range). ss denotes steady state. QD = once daily, BID = twice dalily.

Study in Elderly Adults (=65 years)

Pharmacokinetic parameters in elderly subjects were comparable to those observed in younger
adults, suggesting that dose modifications for this population may not be necessary.[3]

Table 3: Pharmacokinetic Parameters of CF-1743 After Single and Multiple 400 mg Doses of
Fv-100 in Elderly Adults[1]

Dosing

. Cmax (ng/mL) Tmax (h) AUC (ng-h/imL) t1/2 (h)
Regimen
Single 400 mg
1,610 = 345 2.0 (1.0-4.0) 14,500 = 3,120 8.7+x13
dose
400 mg QD for 7
1,830 + 412 2.0 (1.5-4.0) 17,100 + 3,980 9.0+1.2

days

Data are presented as mean * standard deviation for Cmax, AUC, and t1/2. Tmax is presented
as median (range). AUC for the single dose is AUCO-o and for the multiple dose is AUCO-
24,ss.

Preclinical Pharmacokinetics
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Nonclinical testing in rats and dogs supported the progression of Fv-100 into human clinical
trials.[1] In rats, oral administration of Fv-100 at doses of 50, 100, and 500 mg/kg did not
induce any biologically relevant respiratory changes or apparent neuropharmacological effects.
[1] An in vivo telemetry study in dogs with oral doses up to 100 mg/kg of Fv-100 showed no
measurable effects on cardiac rhythm, electrocardiogram (ECG) morphology, or circulatory
functions.[1]

Experimental Protocols
Human Clinical Trials

Three randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate
the pharmacokinetics and safety of oral Fv-100.[1][3]

Study Designs:

¢ Single Ascending Dose (SAD) Study: Healthy subjects aged 18 to 55 years received single
oral doses of 100 mg, 200 mg, 400 mg, or 800 mg of Fv-100. The effect of a high-fat versus
a low-fat meal was evaluated in the 400 mg dose group.[3]

o Multiple Ascending Dose (MAD) Study: Healthy subjects aged 18 to 55 years received
multiple oral doses of Fv-100 for 7 days. The dosing regimens were 100 mg once daily (QD),
200 mg QD, 400 mg QD, 400 mg twice a day (BID), and 800 mg QD.[3]

o Elderly Study: This two-part study was conducted in subjects aged 65 years and older. The
first part involved a single 400 mg dose, and the second part consisted of a 400 mg QD
dosing regimen for 7 days.[3]

Sample Collection and Analysis:

e Blood Sampling: Serial blood samples were collected at predefined time points post-dosing
to determine the plasma concentrations of Fv-100 and its active metabolite, CF-1743.

o Urine Sampling: Urine was collected to assess the renal excretion of Fv-100 and CF-1743.
Renal excretion of CF-1743 was found to be very low.[1][3]

o Bioanalytical Method: Concentrations of Fv-100 and CF-1743 in plasma and urine were
quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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method.[1] The assays were linear over the range of quantification and were validated
according to International Conference on Harmonisation (ICH) guidelines.[1] For Fv-100, the
transitions monitored were 498.5 > 216.0 m/z and 498.5 > 188.1 m/z.[1] For CF-1743, the
transition monitored was 399.1 > 283.1 m/z.[1]

Preclinical Studies

Detailed protocols for the preclinical studies were not extensively described in the available
literature. However, the studies involved oral administration of Fv-100 to rats and dogs to

assess safety and tolerability.[1]

Visualizations
Experimental Workflow: Human Pharmacokinetic
Studies
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Caption: Workflow of the clinical pharmacokinetic studies of Fv-100.

Conclusion

Oral Fv-100 is rapidly and extensively converted to the active antiviral agent CF-1743, with
pharmacokinetic properties that support a once-daily dosing regimen. The pharmacokinetic
profile is consistent across young and elderly adult populations, suggesting that age-related
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dose adjustments may not be required. The effect of food on bioavailability, particularly a
reduction in exposure with high-fat meals, should be considered in clinical practice. Overall, the
favorable pharmacokinetic and safety profile of Fv-100 warrants its continued development for
the treatment of herpes zoster and the prevention of postherpetic neuralgia.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b10832357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

